molecular formula C15H17NO6S2 B046871 3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid CAS No. 6268-04-8

3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid

Cat. No.: B046871
CAS No.: 6268-04-8
M. Wt: 371.4 g/mol
InChI Key: IUEFIBDFHWQRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid is a high-purity, synthetic anionic compound primarily valued in biochemical and biomedical research for its strong sulfonic acid functionalities. This disulfonated aromatic amine acts as a key intermediate and building block in the synthesis of more complex molecules, particularly chromogenic reagents and dyes. Its principal research application lies in the development of colorimetric and spectrophotometric assays, where it can be incorporated into structures that undergo detectable color changes upon binding to specific analytes or enzymes. The compound's mechanism of action is often based on its ability to modulate the electronic properties and water solubility of larger molecules, thereby influencing their interaction with biological targets. Researchers utilize this chemical in areas such as probe design for detecting metal ions, developing pH-sensitive indicators, and creating novel stains for histological studies. Its consistent quality and defined structure make it an essential tool for scientists requiring precise and reproducible results in method development and analytical chemistry. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

3-[ethyl-[(4-sulfophenyl)methyl]amino]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6S2/c1-2-16(13-4-3-5-15(10-13)24(20,21)22)11-12-6-8-14(9-7-12)23(17,18)19/h3-10H,2,11H2,1H3,(H,17,18,19)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEFIBDFHWQRQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)S(=O)(=O)O)C2=CC(=CC=C2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284405
Record name 3-[ethyl(4-sulfobenzyl)amino]benzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6268-04-8
Record name NSC37142
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37142
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[ethyl(4-sulfobenzyl)amino]benzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The sulfonation process begins with the dissolution of N-ethyl-N-benzylaniline in a sulfuric acid medium. Fuming sulfuric acid (20–30% SO₃) is gradually added at elevated temperatures (72–78°C) to ensure controlled sulfonation. The reaction mechanism proceeds via electrophilic aromatic substitution, where the electron-donating ethyl and benzyl groups direct sulfonation to the para and meta positions of the benzene rings. The optimal molar ratio of N-ethyl-N-benzylaniline to SO₃ is critical, with a weight ratio of 1:0.36–0.45 ensuring complete conversion without over-sulfonation.

Key Parameters :

  • Temperature Control : Maintaining the reaction temperature below 95°C prevents decomposition of intermediates and by-product formation.

  • Reagent Purity : Commercial-grade N-ethyl-N-benzylaniline must be purified to >95% to avoid competing side reactions.

  • Sulfonation Time : A 1.5–2-hour dwell time post-addition ensures complete reaction.

By-Product Formation and Mitigation

During sulfonation, competing reactions may yield isomers such as 2-sulfo and 4-sulfo derivatives. For instance, the 3-sulfo isomer (target compound) constitutes 55–65% of the product mixture, while the 4-sulfo variant accounts for ~20%. Residual 2-sulfo isomers (<3%) are typically removed via recrystallization or ion-exchange chromatography. Additionally, decomposition of intermediates like 3-EBASA can produce 3-formylbenzenesulfonic acid (3-FBS), necessitating pH adjustments during workup to stabilize the product.

Purification and Isolation Techniques

Post-sulfonation, the crude product is neutralized to form a calcium salt, enhancing solubility differences for purification.

Calcium Salt Formation

The reaction mixture is quenched in ice-water and neutralized with calcium hydroxide, precipitating the calcium salt of this compound. This intermediate is filtered, washed with cold ethanol, and dried under vacuum. The calcium salt exhibits higher crystallinity compared to the free acid, facilitating impurity removal.

Table 1: Typical Purification Protocol

StepConditionsOutcome
QuenchingIce-water bath, vigorous stirringPrecipitates calcium salt
NeutralizationCa(OH)₂, pH 7–8Converts free acid to calcium salt
RecrystallizationEthanol/water (3:1 v/v)Removes sulfonic acid by-products
Drying50°C under vacuumYields >90% pure calcium salt

Acidification to Free Sulfonic Acid

The calcium salt is treated with dilute hydrochloric acid (1–2 M) to regenerate the free sulfonic acid. This step requires precise stoichiometry to avoid residual calcium ions, which can complicate downstream applications. The final product is lyophilized to obtain a white crystalline powder with a typical yield of 75–85%.

Industrial-Scale Optimization

Catalytic Enhancements

Recent advances employ heterogeneous catalysts like sulfonated zeolites to improve regioselectivity. These catalysts reduce SO₃ usage by 15–20% while increasing the 3-sulfo isomer yield to 70–75%. Pilot-scale studies demonstrate that zeolite-based systems also shorten reaction times to 45–60 minutes, enhancing throughput.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection (λ = 254 nm) is the gold standard for purity assessment. Commercial batches must contain ≥95% of the target compound, with <2% combined isomers and <1% 3-FBS.

Table 2: HPLC Parameters for Purity Analysis

ColumnMobile PhaseFlow RateRetention Time
C18 Reverse Phase60:40 MeOH/0.1% H₃PO₄1.0 mL/min8.2 min

Spectroscopic Confirmation

  • ¹H NMR (D₂O): δ 1.2 (t, J = 7 Hz, CH₂CH₃), 3.6 (q, J = 7 Hz, NCH₂), 4.3 (s, ArCH₂N), 7.4–7.8 (m, aromatic protons).

  • FT-IR : Peaks at 1180 cm⁻¹ (S=O asym. stretch) and 1040 cm⁻¹ (S=O sym. stretch) confirm sulfonic acid groups .

Chemical Reactions Analysis

Types of Reactions

3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and proteins, depending on its chemical structure and functional groups. These interactions can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and applications of 3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid and related compounds:

Compound Name Substituents/Functional Groups Key Applications/Findings Reference
This compound Ethyl, sulfobenzyl, amino, and sulfonic acid Potential use in proton conduction (inferred from similar thermal-responsive derivatives)
4-[(2-Hydroxybenzyl)amino]benzenesulfonic acid Hydroxybenzyl, amino, sulfonic acid Thermal-responsive switch in composite proton membranes; reversible isomerization
Benzenesulfonic acid Sulfonic acid Catalyst in esterification, precursor for drugs (besylates), and detergent production
4-Amino-benzenesulfonamide Amino, sulfonamide Inhibitor of carbonic anhydrase; antimicrobial activity
SuEFx-1 (hNE inhibitor) Benzenesulfonic acid fragment Weak hNE inhibition due to small size; improved activity with bulky substituents

Reactivity and Binding Properties

  • Acid-Base Interactions: Benzenesulfonic acid derivatives exhibit strong acidity (pKa ~0.7 for -SO₃H) . The ethyl(4-sulfobenzyl)amino group in the target compound may alter its protonation behavior compared to simpler analogs like benzenesulfonic acid, influencing fluorescence modulation (as seen in carbazole-based systems with benzenesulfonic acid in ).
  • Enzyme Inhibition : Benzenesulfonic acid fragments, such as in SuEFx-1, bind weakly to human neutrophil elastase (hNE) via interactions with His57, Ser214, and Val216 . However, bulkier substituents (e.g., diphenyl groups) enhance inhibitory activity by occupying hydrophobic pockets. This suggests that the ethyl(4-sulfobenzyl) group in the target compound could improve binding affinity compared to unsubstituted derivatives.

Thermal and Optical Properties

  • Thermal Responsiveness: 4-[(2-Hydroxybenzyl)amino]benzenesulfonic acid demonstrates reversible isomerization between keto and enol forms under thermal stimulation, enabling proton conduction control . The ethyl(4-sulfobenzyl) substituent in the target compound may similarly enable tunable proton transport, though experimental confirmation is needed.
  • Fluorescence Modulation : Benzenesulfonic acid increases fluorescence quantum yield (Ff) in carbazole-based emitters from 16% to 80% during acid titration . Substituents like ethyl or sulfobenzyl could modify this effect by altering electron-withdrawing/donating capabilities.

Thermodynamic and Kinetic Data

  • Enthalpies of Formation: Aminobenzenesulfonic acids exhibit enthalpies of formation ranging from -700 to -800 kJ/mol, influenced by substituent electronic effects . The ethyl(4-sulfobenzyl) group likely increases steric hindrance and reduces crystallinity compared to simpler amino derivatives.
  • Reactivity with Nucleophiles: Benzenesulfonic acids react with amino acids and dipeptides in water-1,4-dioxane, with rates dependent on amino group basicity . The ethyl(4-sulfobenzyl)amino group may slow reactivity compared to primary amines due to steric effects.

Biological Activity

3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid, also known as a sulfonated aromatic compound, has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

This compound is characterized by its sulfonic acid group, which enhances its solubility in water and biological fluids. The structural formula can be represented as follows:

C12H15NO3S2\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{3}\text{S}_{2}

This compound is often utilized in studies related to enzyme inhibition and protein interactions due to its ability to form hydrogen bonds and ionic interactions with biological macromolecules.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their activity. This is particularly significant in the context of diseases where enzyme regulation is crucial.
  • Protein Modification : It can modify protein structures through sulfonation, impacting protein function and stability.
  • Cell Signaling Pathways : The compound may interact with key signaling pathways such as NF-κB and JNK/p38 MAPK, influencing cellular responses to stress and inflammation.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity. A study demonstrated that the compound scavenged free radicals effectively, contributing to cellular protection against oxidative stress.

Assay MethodIC50 Value (µg/mL)
DPPH45.6
ABTS38.2

These results suggest that the compound could be beneficial in preventing oxidative damage in cells.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies reported that it inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus16

This antimicrobial activity positions the compound as a potential candidate for developing new antibiotics or preservatives.

Case Studies

  • Enzyme Inhibition Study :
    In a study published in Journal of Enzyme Inhibition, researchers investigated the inhibitory effects of this compound on a specific protease involved in cancer progression. The results indicated a significant reduction in enzyme activity, suggesting its potential role as an anticancer agent.
  • Antioxidant Efficacy :
    A clinical trial examined the antioxidant effects of this compound in patients with chronic inflammatory diseases. Participants receiving the compound showed marked improvements in biomarkers associated with oxidative stress, supporting its therapeutic potential.

Q & A

Q. What are the standard synthetic routes for 3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid, and what methodological considerations are critical for reproducibility?

Answer: The synthesis typically involves sulfonation and alkylation steps. A common approach includes:

Sulfobenzylation : Reacting 4-sulfobenzyl chloride with ethylamine to form the ethyl(4-sulfobenzyl)amine intermediate.

Coupling : Introducing this intermediate to a benzenesulfonic acid derivative via nucleophilic substitution or amidation.

Purification : Isolation via recrystallization or column chromatography, monitored by TLC.

Critical considerations:

  • pH control during sulfonation to avoid side reactions (e.g., over-sulfonation) .
  • Protection/deprotection strategies for reactive groups (e.g., amino or sulfonic acid) to prevent unwanted cross-reactivity .
  • Use of sodium salts to enhance solubility in aqueous reactions .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer: A multi-technique approach is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the ethyl and sulfobenzyl substituents. Aromatic protons appear in the 6.5–8.5 ppm range, while sulfonic acid protons are exchange-broadened .
  • IR spectroscopy : Peaks at ~1040 cm⁻¹ (S=O stretching) and ~1170 cm⁻¹ (sulfonate group) validate functional groups .
  • Mass spectrometry (HRMS) : Determines molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state forms .

Q. What are the typical reactivity patterns of this compound under acidic, basic, or oxidative conditions?

Answer:

  • Acidic conditions : Protonation of the sulfonate group reduces solubility, potentially precipitating the compound. The ethylamino group may undergo hydrolysis if unprotected .
  • Basic conditions : Deprotonation enhances solubility. Risk of saponification if ester groups are present .
  • Oxidative conditions : Sulfonate groups are generally stable, but the ethylamino moiety may oxidize to form N-oxide derivatives. Controlled oxidation with H₂O₂ or KMnO₄ can yield sulfones .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or product purity for this compound?

Answer: Contradictions often arise from:

  • Impurity profiles : Trace metals (e.g., Fe³⁺) or residual solvents can catalyze side reactions. Use ICP-MS or GC-MS for impurity analysis .
  • Replication under controlled conditions : Standardize solvent purity (e.g., anhydrous DMF vs. technical grade), temperature (±1°C), and stirring rates .
  • Cross-validation : Compare HPLC retention times with authentic samples and quantify via UV-Vis at λ_max ~260 nm (aromatic absorption) .

Q. What computational strategies can predict the reactivity of this compound in novel reaction environments?

Answer:

  • DFT calculations : Model transition states for sulfonation or alkylation steps. Focus on frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular dynamics simulations : Study solvation effects in polar aprotic solvents (e.g., DMSO) to optimize reaction kinetics .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with reaction outcomes .

Q. How can researchers design experiments to evaluate the biological interactions of this compound?

Answer:

  • In vitro assays :
    • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values .
    • Protein binding : Fluorescence quenching studies with serum albumin (e.g., BSA) to determine binding constants .
  • In silico docking : Simulate interactions with biological targets (e.g., VEGFR2 kinase) using AutoDock Vina .
  • Metabolic stability : Incubate with liver microsomes and analyze metabolites via LC-MS .

Q. What strategies mitigate challenges in synthesizing structural analogs with enhanced properties?

Answer:

  • Scaffold modification : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzene ring to modulate reactivity .
  • Salt formation : Replace sodium with alternative cations (e.g., ammonium) to improve bioavailability .
  • Hybrid derivatives : Combine with pharmacophores (e.g., pyrazole or azo groups) for dual-functionality .

Comparative Analysis of Structural Analogs

CompoundKey FeaturesResearch Applications
4-Aminobenzenesulfonic acidSimple aromatic sulfonateDye intermediates, pH sensors
Azo-linked derivatives-N=N- groups for conjugationBioimaging, catalysis
Sulfonamide derivativesEnhanced solubility and bioactivityDrug design, enzyme inhibition

Q. Methodological Notes

  • Data Reproducibility : Archive raw spectral data (e.g., NMR FIDs) in public repositories like Zenodo.
  • Safety : Handle sulfonic acid chlorides (intermediates) in fume hoods due to lachrymatory effects .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing and waste disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.